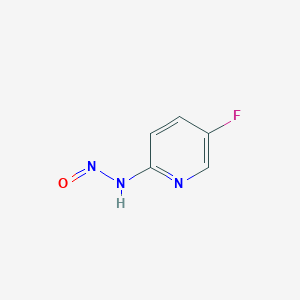

N-(5-fluoropyridin-2-yl)nitrous amide

Description

Properties

CAS No. |

5242-25-1 |

|---|---|

Molecular Formula |

C5H4FN3O |

Molecular Weight |

141.10 g/mol |

IUPAC Name |

N-(5-fluoropyridin-2-yl)nitrous amide |

InChI |

InChI=1S/C5H4FN3O/c6-4-1-2-5(7-3-4)8-9-10/h1-3H,(H,7,8,10) |

InChI Key |

CQGGURKVQRISJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)NN=O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution on 2-Fluoropyridine Derivatives

A general and effective approach to synthesize N-(5-fluoropyridin-2-yl)nitrous amide involves nucleophilic aromatic substitution (S_NAr) on 2-fluoropyridine derivatives. This method is adapted from procedures used for fluorinated 6-arylaminobenzamides and related compounds:

- Procedure : The 2-fluoropyridine-5-carboxylic acid or its derivative is dissolved in an aprotic solvent such as tetrahydrofuran under an inert argon atmosphere.

- Nucleophile Addition : An amine nucleophile, specifically nitrous amide or a precursor that can form the nitrous amide moiety, is added in excess.

- Base Addition : Lithium bis(trimethylsilyl)amide (LiHMDS) is slowly introduced at low temperature (−78 °C) to deprotonate the amine and facilitate nucleophilic attack.

- Reaction Conditions : The mixture is gradually warmed to room temperature and then heated to approximately 40 °C for 16 hours to ensure completion.

- Workup : The reaction is quenched with water, and the product is isolated by standard extraction and purification techniques.

This method leverages the fluorine atom as a leaving group in the aromatic substitution, allowing the nucleophile to replace it efficiently, yielding the desired this compound.

One-Pot N-Perfluoroalkylation and Defluorination Approach

Recent advances in fluorinated amide synthesis include a radical N-perfluoroalkylation of nitrosoarenes, which can be adapted for the preparation of fluorinated amides such as this compound:

- Starting Materials : Nitrosoarenes bearing the pyridine ring and perfluoroalkanesulfinates are used.

- Reaction Mechanism : The process involves radical N-perfluoroalkylation to form labile N-perfluoroalkylated hydroxylamine intermediates.

- Controllable Defluorination : By adding specific additives (e.g., zinc and hydrochloric acid), the N–O bond in the intermediate is cleaved, resulting in the formation of the amide.

- Reaction Conditions : The reaction is typically conducted under mild temperatures (room temperature to 30 °C) with reaction times ranging from 6 to 48 hours depending on substrate and catalyst.

- Catalysts and Additives : Transition metal catalysts such as nickel complexes (Ni(acac)2, Ni(PPh3)2Cl2) may be employed to facilitate the reaction. Quenching steps involve bases or acids to isolate the product as a salt or free amide.

This method offers a versatile and efficient route to synthesize fluorinated amides, including those with pyridine substituents, with good yields and functional group tolerance.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | −78 °C to 40 °C, 16 h, argon atmosphere | Use of LiHMDS base, tetrahydrofuran solvent |

| Radical N-perfluoroalkylation | 20–30 °C, 6–48 h | Nickel catalyst, perfluoroalkanesulfinates |

| Quenching | Water with acid/base (e.g., HCl, NaOH) | Converts intermediates to stable amide forms |

| Purification | Extraction, recrystallization | Yields typically range from 57% to 93% |

Research Outcomes and Yields

- The nucleophilic aromatic substitution method typically yields the fluorinated amide in moderate to high yields (50–90%), depending on the purity of starting materials and reaction scale.

- The radical N-perfluoroalkylation followed by defluorination yields fluorinated amides with yields ranging from 57% to 93%, with the possibility of isolating related hydroxamic acids and thioamides under modified conditions.

- Mechanistic studies suggest that the nitrogen lone pair and hyperconjugation effects facilitate the defluorination step, which is critical for the formation of the amide bond.

Mechanistic Insights

The radical N-perfluoroalkylation method involves the formation of an oxaziridine intermediate facilitated by the nitrogen lone pair, which undergoes reduction and hydrolysis to yield the amide. The presence of additives like zinc and hydrochloric acid is crucial for this transformation. Alternatively, nucleophilic aromatic substitution proceeds via direct displacement of the fluorine atom by the amide nucleophile under strong base conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-fluoropyridine derivatives, LiHMDS, nitrous amide | −78 °C to 40 °C, 16 h, inert atmosphere | 50–90 | Straightforward, well-established | Requires strong base, long reaction time |

| Radical N-Perfluoroalkylation | Nitrosoarenes, perfluoroalkanesulfinates, Ni catalyst, Zn/HCl | 20–30 °C, 6–48 h | 57–93 | One-pot, versatile, controllable defluorination | Sensitive intermediates, requires careful control |

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)nitrous amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of N-(5-fluoropyridin-2-yl)nitrous oxide.

Reduction: Formation of N-(5-fluoropyridin-2-yl)amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-fluoropyridin-2-yl)nitrous amide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)nitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The nitrous amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinyl Amides with Halogen Substituents

Compounds with halogenated pyridinyl amides demonstrate how substituents affect physical properties:

- 3-Fluoro-N-(6-methylpyridin-2-yl)-5-(pyridin-3-yl)-benzamide (37) : Melting point (mp) 189–190°C; molecular weight (MW) 309 g/mol ( ).

- 5-(2-Methoxyphenyl)-N-(6-methylpyridin-2-yl)-nicotinamide Hydrobromide (45) : mp 229–232°C; MW 319 g/mol ( ).

- N-(6-Methylpyridin-2-yl)-6-phenylnicotinamide Hydrochloride (46) : mp 230°C (decomposes); MW 289 g/mol ( ).

The fluorine atom in N-(5-fluoropyridin-2-yl)nitrous amide is expected to increase polarity and hydrogen-bonding capacity compared to non-fluorinated analogs like N-(6-methylpyridin-2-yl)-2,3′-bipyridine-5-carboxamide (47) (mp 260°C, ).

Nitrous Amide Derivatives

Nitrous amides in the evidence exhibit distinct structural and spectral features:

- N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide : MW 374.39 g/mol; characterized by GC-MS and NMR ( ).

- N-(methyl-13C-d3)-N-(2-(pyridin-2-yl)ethyl)nitrous amide : MW 169.21 g/mol; used as a labeled impurity ( ).

The nitrous amide group in these compounds introduces unique NMR signals, such as downfield shifts for NH protons (~8–9 ppm in $ ^1H $ NMR) and distinct $ ^{13}C $ resonances for the NO₂ group (~150–160 ppm) ( ).

Fluorinated Pyridine Derivatives

Fluorine substitution enhances metabolic stability and lipophilicity:

- N-(5-Fluoropyridin-2-yl)pivalamide : Catalog price $240/g; CAS 784155-54-0 ( ).

- 5-Fluoro-N-methylpyridin-2-amine : MW 126.13 g/mol; used in pharmaceutical intermediates ( ).

Compared to non-fluorinated analogs like N-(6-methylpyridin-2-yl)-2,3′-bipyridine-5-carboxamide (47), fluorinated derivatives typically show higher melting points and improved bioavailability ( ).

Data Tables

Table 1: Physicochemical Properties of Pyridinyl Amides

Table 2: Comparison of Nitrous Amide Derivatives

*Calculated based on molecular formula.

Biological Activity

N-(5-fluoropyridin-2-yl)nitrous amide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a fluorine atom and a nitrous amide functional group. The presence of these functional groups may enhance its reactivity and biological activity compared to non-fluorinated analogs. The structure can be depicted as follows:

- Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom.

- Nitrous Amide Group : Characterized by a nitrogen atom bonded to an oxygen atom via a nitroso group.

Synthesis Methods

Various synthetic routes have been reported for the preparation of this compound. These methods typically involve the introduction of the nitrous amide group onto the pyridine ring through electrophilic substitution reactions or other organic synthesis techniques.

Antitumor Activity

Research indicates that compounds with similar structures exhibit potent antitumor activity. For instance, derivatives of pyridine have been tested against L1210 mouse leukemia cells, showing significant growth inhibition with IC50 values in the nanomolar range . This suggests that this compound may also possess similar antitumor properties.

Antibacterial Activity

Fluorinated compounds often demonstrate enhanced antibacterial properties. A study on various fluorinated pyridine derivatives revealed that the introduction of fluorine significantly improved antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve increased drug binding affinity due to altered electron density in the pyridine ring.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure/Key Features | Notable Properties |

|---|---|---|

| N-(pyridin-2-yl)nitrous amide | Pyridine without fluorine | Potentially similar biological activity |

| 5-Fluoro-N-methylpyridin-2-amide | Methylated pyridine derivative | Increased lipophilicity; improved bioactivity |

| 4-Fluoro-N-(pyridin-3-yl)acetamide | Acetamide derivative | Different pharmacological profile |

The presence of both the nitrous group and fluorine in this compound is expected to enhance its reactivity and biological effectiveness compared to non-fluorinated analogs.

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that fluorinated compounds showed significant inhibition of cell proliferation in L1210 leukemia cells, indicating potential use in cancer therapies .

- Antibacterial Studies : Research on related pyridine derivatives showed that compounds with fluorine substitutions exhibited improved antibacterial activities against various pathogens, suggesting that this compound could be explored further for its antibacterial properties .

- Mechanistic Insights : Molecular docking studies have indicated strong interactions between pyridine derivatives and target proteins involved in bacterial resistance, highlighting the potential for developing new antibiotics based on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.